molecular formula C41H25Cl3N8O8 B6113765 N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide

N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide

Cat. No.: B6113765
M. Wt: 864.0 g/mol
InChI Key: DLTZMBBHGVJRFO-UHFFFAOYSA-N
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Description

N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings, nitro groups, and amide linkages.

Properties

IUPAC Name

N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H25Cl3N8O8/c42-28-19-23(20-29(43)35(28)50-39(54)22-11-15-25(16-12-22)46-41(56)27-6-2-4-8-33(27)52(59)60)37-47-31-18-17-30(34(44)36(31)49-37)48-38(53)21-9-13-24(14-10-21)45-40(55)26-5-1-3-7-32(26)51(57)58/h1-20H,(H,45,55)(H,46,56)(H,47,49)(H,48,53)(H,50,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTZMBBHGVJRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C4=C(C=C3)N=C(N4)C5=CC(=C(C(=C5)Cl)NC(=O)C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H25Cl3N8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

864.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chloro-2-nitroaniline and 3,5-dichloro-4-aminobenzoic acid. These intermediates undergo various reactions, including nitration, chlorination, and amide formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps, such as recrystallization or chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism by which N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and amide groups suggests potential interactions with nucleophiles or hydrogen bonding sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-[[4-chloro-2-[3,5-dichloro-4-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]phenyl]-3H-benzimidazol-5-yl]carbamoyl]phenyl]-2-nitrobenzamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

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